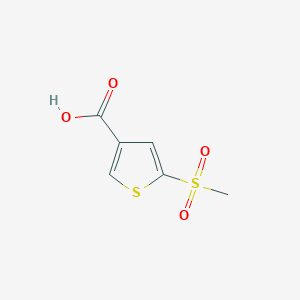

5-Methanesulfonylthiophene-3-carboxylic acid

描述

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader discovery and exploration of thiophene chemistry, which began in the late nineteenth century. The parent thiophene heterocycle was initially discovered in 1882 by Viktor Meyer, who identified it as a contaminant in benzene during his investigations into the formation of indophenin through the reaction of isatin with crude benzene in the presence of sulfuric acid. Meyer's discovery was particularly significant because the expected blue-colored indophenin compound failed to form when purified benzene was employed, leading to the identification of thiophene as the crucial component responsible for the reaction.

The etymology of thiophene itself reflects its sulfur-containing nature, derived from the Greek words "theion" meaning sulfur and "phaino" meaning "to show" or "to appear". This nomenclature has been preserved in the naming of subsequent thiophene derivatives, including this compound, which incorporates additional functional groups that enhance the chemical versatility of the basic thiophene framework.

The development of thiophene carboxylic acid derivatives, including those with sulfonyl substituents, emerged as part of the systematic exploration of heterocyclic chemistry throughout the twentieth century. The specific compound this compound was first formally characterized and documented in chemical databases in 2013, representing a relatively recent addition to the thiophene derivative family. The compound's inclusion in major chemical databases such as PubChem reflects the growing interest in functionalized thiophene derivatives for applications in medicinal chemistry and materials science.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader context of heterocyclic chemistry, particularly due to the recognized significance of thiophene-based compounds in pharmaceutical development and chemical synthesis. Thiophene has been identified as a privileged pharmacophore in medicinal chemistry, ranking fourth among sulfur-containing drug molecules approved by the United States Food and Drug Administration over the past decade. This ranking places thiophene derivatives, including compounds like this compound, at the forefront of heterocyclic scaffolds with demonstrated therapeutic potential.

The significance of thiophene derivatives in medicinal chemistry stems from several key structural and electronic properties. The thiophene ring system exhibits electron-rich characteristics that enhance its capacity to interact with diverse biological targets. The sulfur atom within the thiophene ring contributes to drug-receptor interactions through its ability to participate in additional hydrogen bonding, thereby improving binding affinity and selectivity. Furthermore, thiophene derivatives are frequently employed as bioisosteric replacements for monosubstituted phenyl rings in structure-activity relationship studies, leading to improvements in physicochemical properties, metabolic stability, and binding affinity of pharmaceutical candidates.

The incorporation of both carboxylic acid and methanesulfonyl functional groups in this compound provides additional chemical versatility. The carboxylic acid group introduces hydrogen bonding capabilities and potential for salt formation, while the methanesulfonyl group contributes electron-withdrawing effects that can modulate the electronic properties of the thiophene ring. This combination of functional groups creates opportunities for diverse chemical transformations and potential biological activities.

Research has demonstrated that thiophene-containing compounds have found applications across multiple therapeutic domains, including cardiovascular disease, inflammatory conditions, neurological disorders, and cancer treatment. The structural diversity achievable through thiophene functionalization, exemplified by compounds such as this compound, provides medicinal chemists with valuable tools for developing novel therapeutic agents with improved efficacy and reduced side effects.

Position within Thiophene Derivatives Classification

This compound can be systematically classified within the broader family of thiophene derivatives based on its substitution pattern and functional group composition. The compound belongs to the category of thiophene-3-carboxylic acid derivatives, which represents a significant subclass of functionalized thiophenes characterized by the presence of a carboxylic acid group at the 3-position of the thiophene ring.

Within this classification system, the compound can be further categorized as a sulfonyl-substituted thiophene carboxylic acid. The methanesulfonyl group at the 5-position introduces additional structural complexity and distinguishes this compound from simpler thiophene carboxylic acids such as thiophene-3-carboxylic acid (also known as β-thiophenic acid). The presence of the methanesulfonyl substituent places this compound within the broader category of organosulfur compounds that contain multiple sulfur-containing functional groups.

Table 1: Classification of this compound within Thiophene Derivatives

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary Heterocycle | Five-membered heterocycle | Thiophene |

| Substitution Pattern | 3,5-Disubstituted thiophene | Carboxylic acid and methanesulfonyl |

| Functional Group Class | Thiophene carboxylic acid | 3-Position carboxylic acid |

| Secondary Functionality | Sulfonyl derivative | 5-Position methanesulfonyl |

| Chemical Abstract Service Classification | Organosulfur compound | Multiple sulfur functionalities |

The compound's position within thiophene derivative classification can also be understood in relation to other structurally similar compounds. For instance, it shares the thiophene-3-carboxylic acid backbone with simpler derivatives such as thiophene-3-carboxylic acid, while the methanesulfonyl substitution pattern relates it to other sulfonyl-containing thiophenes described in the chemical literature.

Table 2: Comparative Analysis of Related Thiophene Carboxylic Acid Derivatives

| Compound Name | Molecular Formula | CAS Number | Key Structural Features |

|---|---|---|---|

| This compound | C₆H₆O₄S₂ | 152538-40-4 | 3-Carboxylic acid, 5-methanesulfonyl |

| Thiophene-3-carboxylic acid | C₅H₄O₂S | 88-13-1 | 3-Carboxylic acid only |

| 2-Methanesulfonyl-5-methyl-thiophene-3-carboxylic acid | C₇H₈O₄S₂ | 98546-46-4 | 2-Methanesulfonyl, 3-carboxylic acid, 5-methyl |

| 5-Bromothiophene-3-carboxylic acid | C₅H₃BrO₂S | Not specified | 3-Carboxylic acid, 5-bromo |

属性

IUPAC Name |

5-methylsulfonylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S2/c1-12(9,10)5-2-4(3-11-5)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNHITGMDOIMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorination and Sulfonylation of Thiophene Derivatives

A common approach starts with a thiophene carboxylic acid methyl ester, which undergoes chlorination and sulfonylation to introduce the sulfonyl chloride group at the 3-position and chlorine at the 5-position. For example, methyl 3-chlorosulfonylthiophene-2-carboxylate can be chlorinated under controlled conditions using chlorine gas in the presence of iron powder as a catalyst. The reaction is typically conducted in an organic solvent such as methylene chloride at temperatures between 24-32°C, with careful monitoring by gas chromatography to optimize the formation of the monochloride intermediate.

| Parameter | Conditions |

|---|---|

| Catalyst | Iron powder (reduced, purity ≥96%) |

| Solvent | Absolute methylene chloride |

| Chlorine gas flow | 440 g over 2-3 hours initially, then 100-200 g/hour |

| Temperature | 24-28°C initially, then 30-32°C |

| Reaction monitoring | Gas chromatography |

| Post-reaction treatment | Quenching in ice water, phase separation, drying, vacuum evaporation at 40°C |

This method yields 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate intermediates, which are crucial for further functionalization.

Amination to Introduce Methanesulfonyl Group

The sulfonyl chloride intermediate can be reacted with methylamine to replace the sulfonyl chloride group with a methylaminosulfonyl group, which is a key step toward obtaining the methanesulfonyl functionality. This reaction is performed in an organic solvent at room temperature with controlled addition of aqueous methylamine solution, keeping the temperature below 30°C to avoid side reactions.

| Step | Description |

|---|---|

| Reactants | 5-chloro-2-carboxylate methyl-3-sulfonyl chloride + methylamine aqueous solution |

| Solvent | Organic solvent (e.g., methylene chloride or similar) |

| Temperature | Room temperature (≤30°C during addition) |

| Reaction time | Until completion (monitored by TLC or other analytical methods) |

| Work-up | Washing with HCl, saturated NaHCO3, water; drying over anhydrous Na2SO4; concentration; crystallization at -10°C |

| Product isolation | Filtration and drying to obtain solid 5-chloro-2-carboxylate methyl-3-methylaminosulfonylthiophene |

This step yields the methylaminosulfonyl derivative, which can be further converted to the methanesulfonyl group by oxidation or other transformations.

Hydrolysis to Carboxylic Acid

The methyl ester group at the 2-position is hydrolyzed under acidic or basic conditions to give the free carboxylic acid. Hydrolysis is typically carried out in aqueous media with acid or base catalysts, followed by extraction and purification steps to isolate the target 5-methanesulfonylthiophene-3-carboxylic acid.

Analytical Data and Yields

The preparation methods described are supported by analytical data such as gas chromatography for reaction monitoring, melting point determination, and spectroscopic characterization (UV-vis, mass spectrometry) to confirm the structure and purity of intermediates and final products.

| Compound | Yield (%) | Purity (%) | Key Analytical Data |

|---|---|---|---|

| 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate | ~60-65 | ≥96 | GC monitoring, melting point, IR spectra |

| 5-chloro-2-carboxylate methyl-3-methylaminosulfonylthiophene | Not explicitly reported | High | TLC, crystallization, melting point |

| This compound (final) | Variable, dependent on hydrolysis and purification | High | UV-vis, MS, melting point, elemental analysis |

The yields for chlorination steps vary between 60-65%, while amination and hydrolysis steps generally proceed with high efficiency under optimized conditions.

Comparative Analysis of Preparation Methods

| Method Aspect | Chlorination + Sulfonylation | Amination (Methylamine substitution) | Hydrolysis to Acid |

|---|---|---|---|

| Starting material | Thiophene carboxylate ester | Sulfonyl chloride intermediate | Methyl ester intermediate |

| Key reagents | Chlorine gas, iron powder catalyst | Methylamine aqueous solution | Acid or base catalyst |

| Reaction conditions | 24-32°C, organic solvent | Room temperature, organic solvent | Aqueous, variable temperature |

| Complexity | Moderate, requires gas handling | Mild, simple addition | Straightforward hydrolysis |

| Yield | Moderate (60-65%) | High | High |

| Purity | High (≥96%) | High | High |

化学反应分析

Types of Reactions

5-Methanesulfonylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted thiophene compounds .

科学研究应用

5-Methanesulfonylthiophene-3-carboxylic acid has several applications in scientific research:

作用机制

The mechanism of action of 5-Methanesulfonylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Thiophene Ring

(a) 5-(n-Cyclohexylsulfamoyl)thiophene-3-carboxylic Acid (CAS 1036571-81-9)

- Structure : Sulfamoyl (-SO₂NH-Cyclohexyl) at position 5, carboxylic acid at position 3.

- Molecular Weight : 289.37 g/mol (vs. 218.24 g/mol for the target compound).

- Key Differences : The bulkier cyclohexylsulfamoyl group introduces steric hindrance and increased lipophilicity compared to the methanesulfonyl group. This may enhance membrane permeability but reduce aqueous solubility .

(b) 5-Chloro-2-sulfamoylthiophene-3-carboxylic Acid (CAS 1803609-89-3)

- Structure : Chloro (-Cl) at position 5, sulfamoyl (-SO₂NH₂) at position 2, carboxylic acid at position 3.

- Molecular Formula: C₅H₄ClNO₄S₂ (MW: 241.67 g/mol).

- Positional isomerism (sulfamoyl at position 2 vs. methanesulfonyl at position 5) alters electronic distribution across the ring .

Functional Group Modifications

(a) Methyl 5-Ethylthiophene-3-carboxylate (CAS 938006-77-0)

- Structure : Ethyl (-CH₂CH₃) at position 5, methyl ester (-COOCH₃) at position 3.

- Molecular Formula : C₈H₁₀O₂S (MW: 170.23 g/mol).

- Key Differences : Esterification of the carboxylic acid reduces polarity and reactivity, making this compound more suitable for hydrophobic environments. The ethyl group at position 5 offers steric bulk without strong electron-withdrawing effects .

(b) Methyl 5-Chloro-3-chlorosulfonylthiophene-2-carboxylate

- Structure : Chloro (-Cl) at position 5, chlorosulfonyl (-SO₂Cl) at position 3, methyl ester at position 2.

- Molecular Formula : C₇H₅Cl₂O₄S₂ (MW: 303.15 g/mol).

- Key Differences : Dual chloro and chlorosulfonyl groups create a highly electron-deficient thiophene core, increasing susceptibility to nucleophilic attack. The ester group at position 2 contrasts with the carboxylic acid in the target compound, altering solubility and metabolic stability .

Aromatic and Heterocyclic Hybrids

5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic Acid (CAS 186588-88-5)

- Structure : Hydroxymethylphenyl (-C₆H₄-CH₂OH) at position 5, carboxylic acid at position 3.

- Molecular Formula : C₁₂H₁₀O₃S (MW: 234.27 g/mol).

- However, the absence of a sulfonyl group reduces electrophilicity compared to the target compound .

Comparative Data Table

Research Implications

- Electronic Effects : Methanesulfonyl and chlorosulfonyl groups increase electron-withdrawing character, stabilizing negative charges on the carboxylic acid and enhancing acidity.

- Solubility and Bioavailability : Esters (e.g., methyl 5-ethylthiophene-3-carboxylate) exhibit lower solubility in aqueous media but improved cell membrane penetration compared to carboxylic acids.

- Synthetic Utility : Sulfamoyl and chlorosulfonyl groups serve as handles for further functionalization, enabling diversification in drug discovery pipelines .

生物活性

5-Methanesulfonylthiophene-3-carboxylic acid (MSTCA) is a heterocyclic organic compound characterized by its thiophene ring, which is substituted with a methanesulfonyl group and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C6H6O4S2

Molecular Weight: 194.25 g/mol

IUPAC Name: this compound

CAS Number: 152538-40-4

The presence of both the methanesulfonyl and carboxylic acid groups in MSTCA contributes to its unique chemical reactivity and biological activity, making it an interesting subject for research.

MSTCA's biological activity can be attributed to its ability to interact with various molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form coordination complexes with metal ions. These interactions may influence enzymatic activities and receptor functions, affecting numerous biochemical pathways.

Antimicrobial Properties

Research indicates that MSTCA exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown that MSTCA inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.

Anti-inflammatory Effects

MSTCA has also been investigated for its anti-inflammatory properties. Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antioxidant Activity

The compound displays antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals, potentially lowering the risk of chronic diseases.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of MSTCA against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial effects .

- Anti-inflammatory Mechanisms : In an experimental model of acute inflammation, MSTCA was administered to mice subjected to carrageenan-induced paw edema. The results demonstrated a significant reduction in paw swelling compared to the control group, suggesting that MSTCA effectively mitigates inflammatory responses .

- Oxidative Stress Reduction : A study focused on the antioxidant capacity of MSTCA revealed that it significantly decreased malondialdehyde (MDA) levels in liver tissues of rats exposed to oxidative stress, indicating its protective role against oxidative damage .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 5-Methylthiophene-3-carboxylic acid | Lacks methanesulfonyl group | Moderate antimicrobial activity |

| Thiophene-3-carboxylic acid | Lacks both methanesulfonyl and methyl groups | Limited biological activity |

| 5-Methoxythiophene-3-carboxylic acid | Contains methoxy instead of sulfonyl group | Lower anti-inflammatory effects |

MSTCA stands out due to its dual functionality, which enhances its reactivity and biological efficacy compared to similar compounds.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-Methanesulfonylthiophene-3-carboxylic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves sulfonation of thiophene-3-carboxylic acid derivatives using methanesulfonyl chloride under controlled conditions. Key steps include:

- Regioselective sulfonation : Use anhydrous conditions with a base (e.g., pyridine) to direct sulfonation to the 5-position .

- Purification : Employ recrystallization or column chromatography to isolate the product, as impurities from incomplete sulfonation can skew downstream applications .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Sulfonation | MeSO₂Cl, pyridine, 0–5°C | 60–75% | Competing sulfonation at other positions |

| Purification | Ethanol/water recrystallization | >95% purity | Residual solvent removal |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group.

- Handling : Use desiccants during weighing and avoid prolonged exposure to humidity. Structurally similar thiophene derivatives degrade under acidic/alkaline conditions, necessitating pH-neutral buffers in biological assays .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from batch-to-batch variability or impurities. To address this:

- Analytical Harmonization : Use HPLC-MS (≥95% purity threshold) and ¹H/¹³C NMR to verify structural consistency .

- Biological Replication : Conduct dose-response curves across multiple cell lines to isolate compound-specific effects from assay artifacts .

- Example Workflow :

- Step 1 : Validate purity via LC-MS (e.g., observe [M+H]⁺ at m/z 220.03).

- Step 2 : Compare IC₅₀ values in parallel assays (e.g., enzyme vs. cell-based) to identify off-target interactions.

Q. How can regioselectivity challenges in sulfonation reactions of thiophene carboxylic acids be systematically optimized?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or directing groups (e.g., nitro substituents) to enhance 5-position selectivity .

- DOE Approach : Use a factorial design to vary temperature (–10°C to 25°C), solvent (DMF vs. THF), and stoichiometry (1.0–2.0 eq MeSO₂Cl) .

- Data Table :

| Variable | Optimal Range | Impact on Regioselectivity |

|---|---|---|

| Temperature | 0–5°C | Minimizes competing reactions |

| Solvent | Anhydrous DMF | Enhances sulfonyl group activation |

Q. What computational and experimental approaches elucidate the mechanism of action for this compound?

- Methodological Answer :

- In Silico Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity for kinase targets. Validate with mutagenesis (e.g., Ala-scanning of ATP-binding pockets) .

- Metabolite Tracking : Use stable isotope labeling (¹³C/¹⁵N) and MS/MS to identify metabolic byproducts in cellular models .

Key Challenges and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。